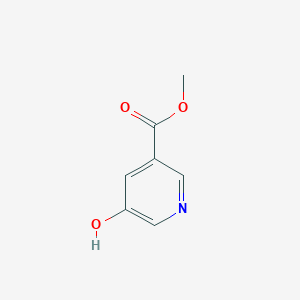![molecular formula C36H22N4 B104353 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole CAS No. 16408-42-7](/img/structure/B104353.png)
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including DNA topoisomerase II and protein kinase C. This inhibition leads to a disruption of cellular processes, which can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole has been shown to have a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole in lab experiments include its ability to inhibit the activity of certain enzymes, making it a useful tool in the study of enzyme function. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole. One potential direction is the further study of its anti-cancer properties and its potential use in cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole has been achieved using various methods. One of the most common methods involves the reaction between 2-phenyl-1H-phenanthro[9,10-d]imidazole and 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde in the presence of a base. This reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole has been found to have potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes, making it a useful tool in the study of enzyme function. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
Propiedades
Número CAS |
16408-42-7 |
|---|---|
Nombre del producto |
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole |
Fórmula molecular |
C36H22N4 |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C36H22N4/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)32-31(27)37-35(38-32)21-17-19-22(20-18-21)36-39-33-29-15-7-3-11-25(29)26-12-4-8-16-30(26)34(33)40-36/h1-20H,(H,37,38)(H,39,40) |
Clave InChI |
CNJHHSXBOPCGLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=C(C=C5)C6=NC7=C(N6)C8=CC=CC=C8C9=CC=CC=C97 |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=C(C=C5)C6=NC7=C(N6)C8=CC=CC=C8C9=CC=CC=C97 |
Sinónimos |
1,4-DI(1H-PHENANTHRO[9,10-D]IMIDAZOL-2-YL)BENZENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



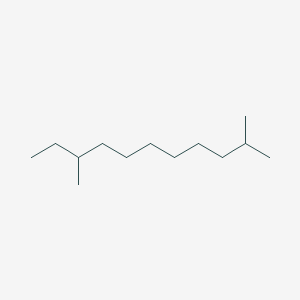

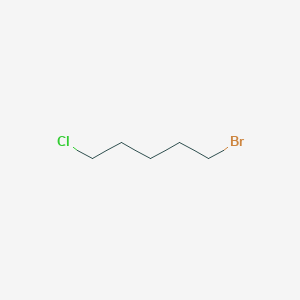
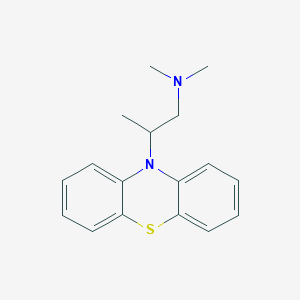
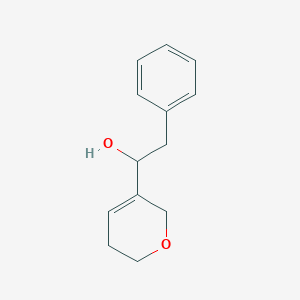
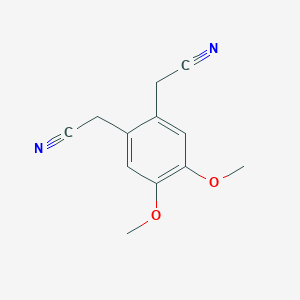
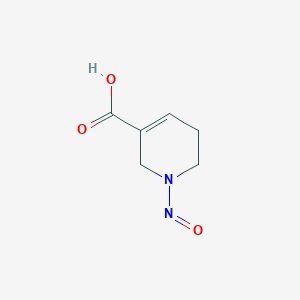
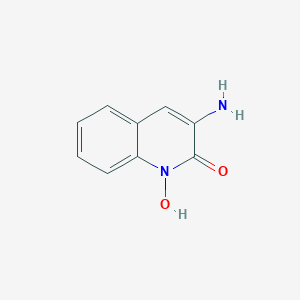
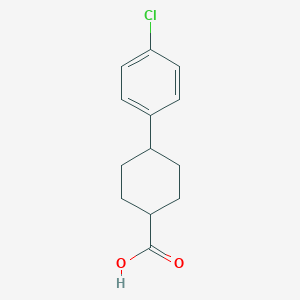
![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)
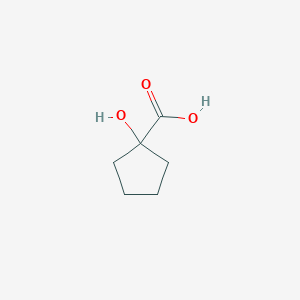
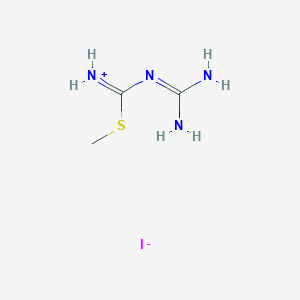
![2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B104303.png)
